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molecular formula C9H9F2NO3 B8797579 Methyl 4-amino-2-(difluoromethoxy)benzoate

Methyl 4-amino-2-(difluoromethoxy)benzoate

Cat. No. B8797579
M. Wt: 217.17 g/mol
InChI Key: MMYQZVIBZZNDLC-UHFFFAOYSA-N
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Patent
US09108921B2

Procedure details

A mixture of methyl 2-(difluoromethoxy)-4-nitrobenzoate (330 mg, 1.3 mmol) and 10% Pd on carbon (50 mg) in THF (10 mL) was stirred at room temperature under hydrogen atmosphere for 6 hours. The solid was removed by filtration and the solvent was concentrated to give the crude aniline. LC-MS: m/z 218.1 (M+H)+
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:17])[O:3][C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>C1COCC1.[Pd]>[NH2:14][C:12]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:3][CH:2]([F:1])[F:17])[CH:13]=1

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
FC(OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen atmosphere for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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